molecular formula C9H8F2O3 B13044424 1-(4-(Difluoromethoxy)-2-hydroxyphenyl)ethan-1-one

1-(4-(Difluoromethoxy)-2-hydroxyphenyl)ethan-1-one

Cat. No.: B13044424
M. Wt: 202.15 g/mol
InChI Key: DTWTYWLSJUXDKZ-UHFFFAOYSA-N
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Description

1-(4-(Difluoromethoxy)-2-hydroxyphenyl)ethan-1-one is a synthetic organic compound that belongs to the class of chalcones. Chalcones are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a difluoromethoxy group and a hydroxy group on the phenyl ring, which contribute to its unique chemical properties.

Preparation Methods

The synthesis of 1-(4-(Difluoromethoxy)-2-hydroxyphenyl)ethan-1-one typically involves the difluoromethylation of phenols. One common method includes the reaction of 1-(3-chloro-4-hydroxyphenyl)ethan-1-one with sodium 2-chloro-2,2-difluoroacetate in the presence of cesium carbonate and dry DMF (dimethylformamide) as a solvent. The reaction is carried out under nitrogen atmosphere at 120°C for 2 hours . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

1-(4-(Difluoromethoxy)-2-hydroxyphenyl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The difluoromethoxy group can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(4-(Difluoromethoxy)-2-hydroxyphenyl)ethan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-(Difluoromethoxy)-2-hydroxyphenyl)ethan-1-one involves its interaction with various molecular targets. The difluoromethoxy group enhances its ability to act as a hydrogen-bond donor, which can influence its binding to biological targets . The hydroxy group also plays a role in its reactivity and interaction with enzymes and receptors.

Comparison with Similar Compounds

1-(4-(Difluoromethoxy)-2-hydroxyphenyl)ethan-1-one can be compared with other chalcone derivatives:

Properties

Molecular Formula

C9H8F2O3

Molecular Weight

202.15 g/mol

IUPAC Name

1-[4-(difluoromethoxy)-2-hydroxyphenyl]ethanone

InChI

InChI=1S/C9H8F2O3/c1-5(12)7-3-2-6(4-8(7)13)14-9(10)11/h2-4,9,13H,1H3

InChI Key

DTWTYWLSJUXDKZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C=C(C=C1)OC(F)F)O

Origin of Product

United States

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